molecular formula C27H55NO7 B12691015 Einecs 299-081-5 CAS No. 93843-03-9

Einecs 299-081-5

Cat. No.: B12691015
CAS No.: 93843-03-9
M. Wt: 505.7 g/mol
InChI Key: HPDAKEPIOVJUBR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Tryptophan Derivatives

The journey into understanding tryptophan and its derivatives began with the discovery of L-tryptophan itself in 1901 by British biochemists Frederick Gowland Hopkins and Sydney W. Cole from casein, a milk protein. acs.org This discovery of an essential amino acid, one that humans cannot synthesize and must obtain from their diet, opened the door to extensive research into its roles in the body. nih.govacs.org Tryptophan is a precursor to vital biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin. acs.org

Research into tryptophan derivatives has evolved significantly over the decades. Early studies focused on its fundamental metabolic pathways, including the synthesis of serotonin and melatonin. nih.govacs.org The investigation into how tryptophan and its derivatives are modified under various physiological and pathological conditions has led to the identification of numerous other derivatives. These modifications can occur through enzymatic action or by reaction with various reactive species in the body. nih.gov

The study of nitrosated and nitrated derivatives of tryptophan, such as 1-Nitroso-L-tryptophan, gained momentum with the growing understanding of the role of reactive nitrogen species (RNS) in biology. nih.gov The formation of such derivatives is often linked to conditions of nitrosative or oxidative stress. researchgate.net

Significance and Broader Implications of 1-Nitroso-L-tryptophan Studies

The study of 1-Nitroso-L-tryptophan and related compounds carries significant implications for understanding cellular processes and disease mechanisms. As a nitrosamine (B1359907), 1-Nitroso-L-tryptophan is of interest due to the known carcinogenic potential of this class of compounds. nih.gov Research has shown that the N-acetylated form of 1-Nitroso-L-tryptophan exhibits mutagenic properties in certain bacterial strains. nih.gov

Investigations into the formation of 1-Nitroso-L-tryptophan, particularly in the context of reactions with reactive nitrogen species like peroxynitrite (ONOO⁻), provide insights into the chemical modifications that proteins and amino acids can undergo during nitrosative stress. nih.gov For instance, the reaction of N-acetyl-L-tryptophan with peroxynitrite can yield 1-Nitroso-L-tryptophan among other products. nih.gov The presence of bicarbonate can influence the product distribution in these reactions, highlighting the complexity of these chemical transformations in a biological environment. nih.gov

Furthermore, the study of 1-Nitroso-L-tryptophan contributes to the broader understanding of post-translational modifications of proteins. soton.ac.ukacs.org The nitrosation of tryptophan residues in proteins can alter their structure and function, potentially impacting cellular signaling and function. researchgate.net

Advanced Structural Elucidation Techniques and Isomeric Considerations in 1-Nitroso-L-tryptophan Research

The precise identification and characterization of 1-Nitroso-L-tryptophan and its isomers rely on sophisticated analytical techniques. Mass spectrometry is a crucial tool for determining the molecular mass of these compounds. soton.ac.uk Techniques like HPLC (High-Performance Liquid Chromatography) are used to separate different tryptophan derivatives from complex mixtures, allowing for their individual analysis. nih.gov

Spectroscopic methods, including UV-visible spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to elucidate the detailed chemical structure of these molecules. researchgate.net X-ray crystallography has also been utilized to determine the three-dimensional structure of related nitroso-indole compounds, providing insights into their conformational properties. soton.ac.uk

Isomerism is a key consideration in the study of tryptophan derivatives. Nitration of the tryptophan indole (B1671886) ring, for example, can occur at different positions, leading to various isomers such as 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitro-tryptophan. nih.gov Similarly, nitrosation at the 1-position of the indole ring gives rise to 1-Nitroso-L-tryptophan. Distinguishing between these isomers is critical for understanding their specific biological activities and is a central challenge addressed by advanced analytical methods.

Data Tables

Table 1: Chemical Identifiers for 1-Nitroso-L-tryptophan

Identifier Value
Einecs Number 299-081-5
CAS Number 68807-89-6 clearsynth.comnih.govpharmaffiliates.com
IUPAC Name (2S)-2-amino-3-(1-nitrosoindol-3-yl)propanoic acid nih.gov
Molecular Formula C11H11N3O3 clearsynth.comnih.govsynzeal.com

Table 2: Products of N-acetyl-L-tryptophan Reaction with Peroxynitrite

Product Modification Type
1-Nitroso-L-tryptophan Nitrosation nih.gov
1-Nitro-L-tryptophan Nitration nih.gov
4-Nitro-L-tryptophan Nitration nih.gov
6-Nitro-L-tryptophan Nitration nih.gov
7-Nitro-L-tryptophan Nitration nih.gov

Properties

CAS No.

93843-03-9

Molecular Formula

C27H55NO7

Molecular Weight

505.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-octadecanoyloxypropanoic acid

InChI

InChI=1S/C21H40O4.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;8-4-1-7(2-5-9)3-6-10/h19H,3-18H2,1-2H3,(H,23,24);8-10H,1-6H2

InChI Key

HPDAKEPIOVJUBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Nitroso L Tryptophan

Chemical Synthetic Pathways for 1-Nitroso-L-tryptophan

The creation of 1-Nitroso-L-tryptophan, identified by CAS number 68807-89-6, primarily relies on the direct nitrosation of the L-tryptophan scaffold. synzeal.comnih.gov This section explores the conventional chemical routes and stereochemical considerations for its synthesis.

Conventional Organic Synthesis Routes and Optimization

The most common strategy for synthesizing 1-Nitroso-L-tryptophan involves the reaction of an L-tryptophan derivative with a suitable nitrosating agent. The reaction targets the nitrogen atom of the indole (B1671886) ring. Various reactive nitrogen species (RNS) have been successfully employed for this transformation.

Key research has demonstrated that N-acetyl-L-tryptophan can be converted into its 1-nitroso derivative using several RNS donors. nih.govresearchgate.net Agents such as 3-morpholinosydnonimine (SIN-1), which generates peroxynitrite, Angeli's salt (a nitroxyl (B88944) donor), and spermine (B22157) NONOate (a nitric oxide donor) have been shown to produce 1-nitroso-N-acetyl-L-tryptophan. nih.gov In contrast, systems like myeloperoxidase with hydrogen peroxide and nitrite (B80452) tend to yield nitro derivatives rather than the nitroso compound. nih.govresearchgate.net

The reaction of indole derivatives with Angeli's salt (AS), a source of nitroxyl (HNO), is a well-documented method. acs.org This reaction, conducted at physiological pH in the presence of oxygen, proceeds via an electrophilic attack of HNO on the indole nitrogen. This is followed by the oxidation of the resulting hydroxylamine (B1172632) intermediate to form the stable N-nitrosoindole product. acs.orgsoton.ac.uk For preparative purposes, the product can be isolated and purified using techniques like preparative High-Performance Liquid Chromatography (HPLC). soton.ac.uk Optimization studies have noted that when using peroxynitrite as the nitrosating agent, the presence of bicarbonate can significantly enhance the yield of the N-nitroso product. researchgate.net

Table 1: Conventional Synthesis Routes for 1-Nitroso-Tryptophan Derivatives

Starting Material Nitrosating Agent Key Conditions Product Reference(s)
N-acetyl-L-tryptophan Angeli's Salt (AS) Physiological pH, aerobic 1-nitroso-N-acetyl-L-tryptophan nih.govresearchgate.net
N-acetyl-L-tryptophan SIN-1 (Peroxynitrite generator) Physiological pH 1-nitroso-N-acetyl-L-tryptophan nih.gov
N-acetyl-L-tryptophan Spermine NONOate (NO donor) Physiological pH 1-nitroso-N-acetyl-L-tryptophan nih.gov

Stereoselective Synthesis Strategies and Enantiomeric Purity

The synthesis of 1-Nitroso-L-tryptophan inherently maintains high enantiomeric purity because the starting material, L-tryptophan, is an enantiomerically pure amino acid. The chemical modifications occur at the indole ring's nitrogen, a position that is distant from the chiral alpha-carbon of the amino acid backbone. Consequently, the nitrosation reaction does not affect the stereocenter, and the L-configuration is preserved in the final product.

The enantiomeric purity of the starting L-tryptophan is typically ensured by its production method, which often involves highly stereoselective enzymatic processes or asymmetric synthesis strategies. chim.itrenyi.hu Methods for synthesizing tryptophan derivatives with high enantioselectivity include the use of chiral auxiliaries, enantioselective hydrogenation of dehydroamino acid precursors, and biocatalytic approaches utilizing enzymes like tryptophan synthase. chim.it Therefore, the stereoselectivity of 1-Nitroso-L-tryptophan synthesis is primarily dependent on the optical purity of the initial L-tryptophan substrate.

Biocatalytic and Chemoenzymatic Approaches to 1-Nitroso-L-tryptophan Synthesis

While biocatalysis is a powerful tool for many chemical transformations, its application to the specific synthesis of 1-Nitroso-L-tryptophan is not well-documented in scientific literature. The existing research on enzymatic modification of tryptophan by reactive nitrogen species predominantly focuses on nitration (the addition of a nitro, -NO₂, group) rather than nitrosation (the addition of a nitroso, -N=O, group).

For instance, the cytochrome P450 enzyme TxtE is known to catalyze the highly regioselective nitration of L-tryptophan to produce 4-nitro-L-tryptophan, a key step in the biosynthesis of the phytotoxin thaxtomin. acs.orgnih.gov This enzymatic reaction uses nitric oxide (NO) and oxygen, but the final product is a nitro-adduct. nih.gov Similarly, peroxidases such as myeloperoxidase, when combined with hydrogen peroxide and nitrite, also facilitate the formation of nitro-tryptophan derivatives. researchgate.net

In contrast, there is a lack of reported biocatalytic or chemoenzymatic methods designed for the express purpose of synthesizing 1-Nitroso-L-tryptophan. The chemical synthesis routes involving nitroxyl donors like Angeli's salt remain the primary method for obtaining this specific compound. acs.org

Design and Synthesis of 1-Nitroso-L-tryptophan Derivatives and Analogues

The design and synthesis of derivatives and analogues of 1-Nitroso-L-tryptophan are driven by the need to understand structure-reactivity relationships and to create molecules with tailored properties.

Exploration of Structure-Reactivity Relationships in Novel Compounds

The stability and reactivity of nitrosated tryptophan derivatives are highly dependent on their molecular structure and the surrounding chemical environment. Research has shown that N-terminal blocked tryptophan derivatives are readily nitrosated at the indole nitrogen. rsc.org

The reactivity of different tryptophan derivatives with RNS varies significantly. Studies comparing the stability of modified N-acetyl-L-tryptophan under physiological conditions have revealed important differences. nih.govresearchgate.net These findings are crucial for understanding the potential behavior of these compounds in biological contexts.

Table 2: Comparative Stability of Modified Tryptophan Derivatives

Compound Condition Half-life Reference(s)
1-nitroso-N-acetyl-L-tryptophan Physiological 1.5 hours nih.govresearchgate.net
1-nitro-N-acetyl-L-tryptophan Physiological 18 hours nih.govresearchgate.net

Furthermore, the specific RNS used dictates the product profile. Nitroxyl (HNO) from Angeli's salt reacts with tryptophan derivatives to form N-nitroso products with minimal formation of nitration or oxidation byproducts. acs.org This contrasts with the reactivity of peroxynitrite, which can lead to a mixture of products. researchgate.net The presence of other reactive functional groups within a molecule can also influence the outcome of nitrosation. For example, the presence of a nearby cysteine residue can lower the efficiency of tryptophan nitrosation, as cysteine residues are more reactive towards HNO. researchgate.net

Rational Design of Modified 1-Nitroso-L-tryptophan Structures

Rational design involves the deliberate modification of a chemical structure to achieve a desired property. While specific studies on the rational design of 1-Nitroso-L-tryptophan analogues are limited, principles can be drawn from related research on other tryptophan derivatives. acs.orgnih.gov

The goal of such design would be to modulate the properties of the 1-nitroso-L-tryptophan molecule, such as its stability, reactivity, and interactions with biological targets. This could be achieved by:

Altering the Amino Acid Backbone: Modifications to the carboxyl or amino groups, for instance by creating esters or amides, could change the molecule's solubility and transport characteristics. Such strategies are common in the design of tryptophan derivatives for various applications. google.com

Scaffold Rigidification: As demonstrated in the rational design of inhibitors for the tryptophan-catabolizing enzyme TDO2, rigidifying the molecular scaffold can lead to enhanced potency and a better understanding of how the molecule fits into a specific active site. acs.org This principle could be applied to create conformationally constrained analogues of 1-Nitroso-L-tryptophan to probe its interactions with molecular targets.

These design strategies, guided by computational modeling and an understanding of structure-reactivity relationships, could pave the way for the synthesis of novel 1-Nitroso-L-tryptophan analogues with precisely engineered chemical properties.

Table of Mentioned Compounds | Compound Name | | | :--- | | 1-Nitroso-L-tryptophan | | N-acetyl-L-tryptophan | | 1-nitroso-N-acetyl-L-tryptophan | | 1-nitro-N-acetyl-L-tryptophan | | 6-nitro-N-acetyl-L-tryptophan | | 4-nitro-L-tryptophan | | 3-morpholinosydnonimine (SIN-1) | | Angeli's salt | | Spermine NONOate | | Peroxynitrite | | Nitric Oxide | | Hydrogen peroxide | | Nitrite | | Melatonin | | 1-nitrosomelatonin | | Indol-3-acetic acid | | 1-nitrosoindol-3-acetic acid | | Cysteine | | Thaxtomin |

Environmental Fate and Transport of 1 Nitroso L Tryptophan

Abiotic Transformation Processes of 1-Nitroso-L-tryptophan

Abiotic transformation encompasses the degradation of a chemical compound through non-biological processes. For 1-Nitroso-L-tryptophan, this primarily involves photodegradation and hydrolysis.

While direct research on the photodegradation of 1-Nitroso-L-tryptophan is limited, studies on its parent compound, L-tryptophan, offer significant insights. The photodegradation of L-tryptophan in aqueous solutions follows a pseudo-first-order kinetic model. mdpi.com This degradation is influenced by several factors, including the initial concentration of the compound, the pH of the solution, and the temperature. mdpi.com The degradation rate decreases as the initial concentration increases but accelerates with rising pH and temperature. mdpi.com

The process involves both direct and indirect photodegradation. Direct degradation occurs when the molecule itself absorbs UV light, leading to bond cleavage and isomerization. mdpi.com Indirect degradation is facilitated by the formation of reactive oxygen species, such as hydroxyl radicals (·OH), which are generated during UV treatment. mdpi.com The presence of certain anions commonly found in water can also affect the rate of photodegradation. For instance, nitrate (B79036) (NO₃⁻) and bicarbonate (HCO₃⁻) have been shown to promote the degradation of tryptophan, whereas chloride (Cl⁻) can inhibit the process. mdpi.com

The degradation of tryptophan under light exposure can lead to the formation of various photoproducts, including N'-formylkynurenine, which itself can act as a photosensitizer. researchgate.net

The stability of nitrosated tryptophan derivatives is influenced by environmental conditions. Under physiological conditions (pH 7.4), 1-nitroso derivatives of N-acetyl-L-tryptophan have been observed to decompose with a half-life of approximately 1.5 hours. nih.gov The stability and reaction pathways are also dependent on the presence of other chemical species. For example, in simulated gastro-intestinal models, the N-nitrosation of tryptophan was found to occur at a range of pH values (from 2 to 6.5) and was significantly influenced by the presence of nitrite (B80452) and iron. nih.gov The presence of iron can lead to the formation of significant amounts of N-nitroso-tryptophan, even at neutral pH. nih.gov

The presence of antioxidants can have varied effects on the extent of N-nitrosation, depending on the concentration of iron. nih.gov This suggests that the hydrolytic stability of 1-Nitroso-L-tryptophan in natural environments would be highly dependent on the local geochemical conditions.

Photodegradation Kinetics and Mechanisms in Aqueous and Atmospheric Phases

Biodegradation Pathways and Microbial Involvement in 1-Nitroso-L-tryptophan Decomposition

The biodegradation of tryptophan and its derivatives is a key process in microbial metabolism, influencing host-microbe interactions and the turnover of organic matter in the environment.

While specific studies on the aerobic and anaerobic biodegradation of 1-Nitroso-L-tryptophan are not widely available, research on related nitroaromatic and N-nitroso compounds provides a framework for understanding its likely fate. The biodegradation of nitroaromatic compounds is often challenging due to the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation. nih.gov

Biodegradation of such compounds can proceed under both aerobic and anaerobic conditions. Aerobic degradation often involves the initial oxidation of the aromatic ring, while anaerobic pathways frequently begin with the reduction of the nitro or nitroso group. nih.govasm.orgcswab.org For instance, the anaerobic biodegradation of the explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) is initiated by its reduction to a mononitroso derivative. soton.ac.uk Some fungi have been shown to be capable of mineralizing TNT, another nitroaromatic compound. cswab.org

The anaerobic pathway for the formation of skatole from L-tryptophan by gut bacteria is a well-studied multi-enzyme process. acs.org This indicates that microbial communities possess the metabolic machinery to transform tryptophan and its derivatives under anaerobic conditions.

The degradation of tryptophan is carried out by a diverse range of microorganisms. Gut microbiota, including various species of Lactobacillus and Clostridium, are known to metabolize tryptophan through several pathways. nih.govmdpi.com Different microbial species may possess distinct enzymatic capabilities, often requiring cooperative action for the complete degradation of a substrate. mdpi.com

For example, Klebsiella pneumoniae strain SCZ-1, isolated from anaerobic sludge, has been shown to biodegrade hexahydro-1,3,5-trinitro-1,3,5-triazine and its mononitroso derivative. soton.ac.uk Fungi, such as Phanerochaete chrysosporium, are known to degrade nitroaromatic compounds like TNT. cswab.org A diiron oxidase enzyme from the cyanobacterium Nostoc punctiforme has been identified that can convert tryptophan to skatole in a single aerobic step. acs.org

The biotransformation of tryptophan and its derivatives involves a wide array of enzymatic systems. The initial nitrosation of tryptophan itself can be a result of enzymatic activity. For instance, nitric oxide synthases (NOS) produce nitric oxide (NO), which can lead to the formation of N-nitroso compounds. nih.gov

Key enzymes in tryptophan degradation include:

Tryptophanase: This enzyme, found in various bacteria, converts tryptophan into indole (B1671886), pyruvate, and ammonia. mdpi.com

Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO): These heme-containing enzymes catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway, a major route of tryptophan metabolism. genome.jp

Cytochrome P450 enzymes: A unique cytochrome P450, TxtE, has been identified that catalyzes the regiospecific nitration of L-tryptophan. nih.gov Other P450 enzymes are involved in the metabolism of nitrosamines. asm.org

Diiron oxidases: A diiron oxidase from Nostoc punctiforme has been shown to directly convert L-tryptophan to skatole and cyanide. acs.org

The table below summarizes some of the key enzymes involved in the transformation of tryptophan and related compounds.

Enzyme FamilySpecific Enzyme ExampleFunctionOrganism Example
Dioxygenases Tryptophan 2,3-dioxygenaseCleavage of the indole ringMammals
Lyases TryptophanaseDegradation to indoleEscherichia coli
Monooxygenases Cytochrome P450 (TxtE)Nitration of L-tryptophanStreptomyces scabies
Diiron Oxidases SktAConversion of tryptophan to skatoleNostoc punctiforme

Identification of Microbial Strains and Consortia Mediating Degradation

Environmental Partitioning and Distribution Dynamics

The partitioning and distribution of a chemical in the environment are governed by its physical and chemical properties. For 1-Nitroso-L-tryptophan, these dynamics are inferred from its structural characteristics as an amino acid derivative.

Table 1: Computed Physicochemical Properties of 1-Nitroso-L-tryptophan

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₃ nih.govaablocks.comcymitquimica.com
Molecular Weight233.22 g/mol nih.gov
XLogP3-1.5 nih.gov
Water SolubilityInferred to be soluble
Vapor Pressure2.1 x 10⁻⁹ mm Hg (estimated for L-tryptophan) nih.gov

L-tryptophan applied to soil can be directly taken up by plants or metabolized by soil microbiota. mdpi.commdpi.com As a source of nitrogen and carbon, it can support microbial growth in the rhizosphere. mdpi.com The adsorption of related compounds like molybdenum, an anion, is known to decrease as soil pH increases from 4.5 to 7.8. google.com Given its zwitterionic nature, the adsorption of 1-Nitroso-L-tryptophan would likely be pH-dependent, interacting with charged surfaces of soil colloids and organic matter.

Amino acids are characterized by their low volatility and thermal instability. nih.gov Studies on various proteinogenic amino acids confirm that their tendency to sublimate is very low under normal environmental conditions. nih.govresearchgate.net The parent compound, L-tryptophan, has an estimated vapor pressure of 2.1 x 10⁻⁹ mm Hg at 25°C, indicating that it is not expected to volatilize from dry soil surfaces. nih.gov Because 1-Nitroso-L-tryptophan is a derivative of L-tryptophan and exists as a solid, it is also expected to have a very low vapor pressure. aablocks.comcymitquimica.com Consequently, volatilization from soil or water surfaces is not considered a significant environmental transport pathway for this compound, and its potential for long-range atmospheric transport is negligible.

Adsorption and Desorption to Soil and Sediment

Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Organisms

Direct research on the bioaccumulation and bioconcentration of 1-Nitroso-L-tryptophan in organisms was not found in the reviewed literature. However, its chemical instability suggests a low potential for accumulation. The 1-nitroso derivative of N-acetyl-L-tryptophan is known to decompose under physiological conditions, with a relatively short half-life of 1.5 hours. nih.gov This inherent instability implies that 1-Nitroso-L-tryptophan would likely be transformed or degraded within an organism rather than persisting and accumulating in tissues.

The parent compound, L-tryptophan, is an essential amino acid necessary for normal growth and is a precursor for vital biomolecules like serotonin (B10506) and niacin. nih.gov When applied to soil, it can be taken up and metabolized by plants and soil microbes. mdpi.commdpi.com While this demonstrates uptake, the metabolic nature of the parent compound suggests that its derivatives are also likely to enter metabolic pathways rather than bioconcentrate.

Characterization of Environmental Transformation Products and Degradates

1-Nitroso-L-tryptophan is a product of the reaction between L-tryptophan and reactive nitrogen species. nih.gov Its own transformation and degradation are key aspects of its environmental fate. Under physiological conditions, related nitroso-tryptophan derivatives are known to decompose. nih.gov

Experiments on the reaction of N-acetyl-L-tryptophan with various reactive nitrogen species identified several major products. nih.gov These reactions can lead to the formation of both nitroso and nitro derivatives, as well as other degradation products. nih.gov

Table 2: Identified Transformation and Degradation Products of Tryptophan Derivatives

Precursor CompoundReaction Condition/ReactantIdentified ProductsSource
N-acetyl-L-tryptophanPeroxynitrite and other reactive nitrogen species1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, N-acetyl-N'-formyl-L-kynurenine nih.gov
L-tryptophanHeated at 300°C under nitrogenTryptamine, Indole-3-pyruvic acid, Ammonia researchgate.net
Tryptamine (from L-tryptophan degradation)Further cleavage3-ethylindole, Skatole, Indole, Methylamine, Ethylamine researchgate.net

The decomposition of 1-nitroso derivatives of tryptophan is a significant process. nih.gov For instance, 1-nitroso-N-acetyl-L-tryptophan has a half-life of 1.5 hours under physiological conditions, breaking down into other compounds. nih.gov Hazardous decomposition of N-Nitroso Tryptophan under fire conditions can produce irritating and toxic fumes and gases. cleanchemlab.com The primary degradation pathway for tryptophan itself often involves the oxidation or cleavage of the highly active indole ring. researchgate.net

Biological Interactions and Metabolic Pathways of 1 Nitroso L Tryptophan

Molecular and Cellular Mechanisms of Action of 1-Nitroso-L-tryptophan

The action of 1-Nitroso-L-tryptophan at the cellular level is defined by its interactions with various biological molecules and its ability to influence key signaling pathways.

1-Nitroso-L-tryptophan's interactions are dictated by its structure as a modified amino acid. Tryptophan residues within proteins are particularly susceptible to nitrosation by RNS, leading to the formation of 1-nitroso-tryptophan residues. nih.govnih.gov This suggests that free 1-Nitroso-L-tryptophan can interact with proteins and other biomolecules that normally bind L-tryptophan.

Key interactions include:

Amino Acid Transporters: The transport of 1-Nitroso-L-tryptophan into cells is likely mediated by amino acid transporters. The L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids like tryptophan, is a primary candidate. solvobiotech.com LAT1 and LAT2 have been identified as transporters for S-nitroso-L-cysteine, indicating that these systems can handle nitrosated amino acids. researchgate.net The transport of L-tryptophan by LAT1 is crucial for its availability in the brain. solvobiotech.com

Serum Albumin: Derivatives like N-acetyl-L-tryptophan are known to bind to site II of human serum albumin. researchgate.net This affinity suggests that 1-Nitroso-L-tryptophan may also bind to albumin, potentially affecting its transport and stability in the bloodstream.

Aryl Hydrocarbon Receptor (AhR): While various tryptophan metabolites, particularly indole (B1671886) derivatives produced by gut microbiota, act as ligands for the AhR, a direct interaction for 1-Nitroso-L-tryptophan has not been definitively established. pensoft.netwikipedia.org

Table 1: Potential Cellular Interaction Partners for 1-Nitroso-L-tryptophan

Interacting ComponentType of InteractionImplicationSupporting Evidence
LAT1/LAT2 Transporters Substrate TransportCellular uptake of 1-Nitroso-L-tryptophan.Known transporters for L-tryptophan and other nitrosated amino acids like S-nitroso-L-cysteine. solvobiotech.comresearchgate.net
Human Serum Albumin Ligand BindingPlasma transport and stability.N-acetyl-L-tryptophan binds to albumin, suggesting similar interactions are possible. researchgate.net
Proteins with Tryptophan Residues Covalent Modification (Nitrosation)Alteration of protein structure and function.Tryptophan residues are susceptible to attack by RNS to form 1-nitroso-tryptophan. nih.govnih.gov

1-Nitroso-L-tryptophan and its formation are implicated in nitric oxide (NO) signaling and other pathways.

Nitric Oxide (NO) Signaling: As a nitroso-indole, 1-Nitroso-L-tryptophan is part of the broader chemistry of NO-mediated events. Peptide-bound 1-nitroso-tryptophan has been shown to induce vasorelaxation. nih.gov Furthermore, related compounds like N-acetyl-nitroso-tryptophan can transfer the NO group to other molecules, such as glutathione, indicating a role in the storage and transport of NO bioactivity. nih.gov

mTOR Signaling: The general availability of tryptophan is linked to the mTOR (Mammalian Target of Rapamycin) signaling pathway. frontiersin.org Local depletion of tryptophan can lead to the inactivation of mTOR, which in turn affects processes like protein synthesis and autophagy. frontiersin.org

Auxin Signaling in Plants: In plants, tryptophan is the primary precursor to the hormone indole-3-acetic acid (IAA), or auxin. mdpi.com Auxin signaling pathways are known to interact with NO signaling. A significant decrease in tryptophan levels is a common response observed after treatment with either an NO donor or an auxin intermediate, highlighting a shared signaling mechanism. mdpi.com

Interaction with Cellular Components and Receptors

Metabolic Transformation of 1-Nitroso-L-tryptophan in Organisms

The metabolic fate of 1-Nitroso-L-tryptophan is largely inferred from studies on its stability and the known catabolic pathways of L-tryptophan.

1-Nitroso-L-tryptophan is an unstable compound under physiological conditions. nih.gov Its catabolism likely involves decomposition and entry into the principal tryptophan degradation pathways.

Decomposition: The 1-nitroso derivative of N-acetyl-L-tryptophan has a short half-life of approximately 1.5 hours under physiological conditions, after which it decomposes. nih.gov This instability suggests that 1-Nitroso-L-tryptophan is likely a transient species in vivo.

Kynurenine (B1673888) Pathway: In humans, about 95% of L-tryptophan not used for protein synthesis is degraded through the kynurenine pathway. pensoft.netfrontiersin.org This pathway begins with the conversion of tryptophan to N-formylkynurenine. Given that the reaction of N-acetyl-L-tryptophan with RNS can yield N-acetyl-N'-formyl-L-kynurenine, it is plausible that 1-Nitroso-L-tryptophan degradation could lead to intermediates of the kynurenine pathway. nih.gov The pathway ultimately produces several neuroactive and immunomodulatory metabolites, including kynurenic acid and quinolinic acid. pensoft.netwikipedia.orgfrontiersin.org

Indole Pathway (Microbiota): Gut microbiota metabolize tryptophan to produce various indole derivatives, such as indole, skatole, and indolepropionic acid. wikipedia.orgmdpi.com

Table 2: Identified and Potential Metabolites/Degradation Products

ProductFormation ContextPathwayReference
N-acetyl-N'-formyl-L-kynurenine Product of N-acetyl-L-tryptophan reaction with RNS.Kynurenine Pathway nih.gov
Kynurenine Major catabolite of L-tryptophan.Kynurenine Pathway wikipedia.orgfrontiersin.org
Quinolinic Acid End-product of the kynurenine pathway.Kynurenine Pathway wikipedia.orgyoutube.com
Indole, Skatole Products of tryptophan metabolism by gut bacteria.Indole Pathway wikipedia.orgacs.org

Anabolic processes related to 1-Nitroso-L-tryptophan primarily concern its own formation from L-tryptophan and its ability to participate in further biosynthetic reactions.

Formation from L-Tryptophan: 1-Nitroso-L-tryptophan is not synthesized by a single dedicated enzyme but is formed through the chemical reaction of L-tryptophan with various reactive nitrogen species (RNS). nih.gov Donors of peroxynitrite, nitroxyl (B88944) (HNO), and nitric oxide (NO) can all generate the 1-nitroso derivative. nih.govsoton.ac.ukacs.org This process is a form of post-translational modification when it occurs on tryptophan residues within proteins. soton.ac.uk

Transnitrosation: N-acetyl-1-nitroso-L-tryptophan has been shown to efficiently transnitrosate glutathione, forming S-nitrosoglutathione (GSNO). nih.gov This indicates that 1-Nitroso-L-tryptophan can act as an NO donor, participating in the biosynthesis of other S-nitrosothiols which are key signaling molecules. nih.gov

Enzymes Initiating Tryptophan Catabolism: The first and rate-limiting step of the kynurenine pathway is catalyzed by either Tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or Indoleamine 2,3-dioxygenase 1 (IDO1), in various other tissues and immune cells. pensoft.netwikipedia.orgfrontiersin.org These enzymes are functionally similar but have different properties and regulatory mechanisms. frontiersin.org It remains to be explicitly determined if 1-Nitroso-L-tryptophan can serve as a direct substrate for TDO or IDO1.

Enzymes of the Serotonin (B10506) Pathway: Tryptophan hydroxylase (TPH) is the initial enzyme in the pathway that converts L-tryptophan to serotonin. pensoft.net

Enzymes Producing RNS: Nitric oxide synthases (NOS) are the primary enzymatic source of NO in vivo. The NO produced can then react, sometimes after conversion to other RNS like dinitrogen trioxide (N₂O₃) or peroxynitrite, to nitrosate tryptophan. nih.gov

Microbial Enzymes: In the gut, bacterial enzymes like tryptophanase convert tryptophan to indole. wikipedia.org Other complex enzymatic pathways in anaerobic bacteria can convert tryptophan to skatole. acs.org

Table 3: Key Enzymes in Tryptophan Metabolic Network

EnzymeFunctionPathwayRelevance to 1-Nitroso-L-tryptophan
Indoleamine 2,3-dioxygenase (IDO1) Catalyzes the first step of tryptophan catabolism.Kynurenine PathwayPotential enzyme for catabolism, as it acts on the parent compound. pensoft.netfrontiersin.org
Tryptophan 2,3-dioxygenase (TDO) Catalyzes the first step of tryptophan catabolism in the liver.Kynurenine PathwayPotential enzyme for catabolism, as it acts on the parent compound. pensoft.netfrontiersin.org
Nitric Oxide Synthase (NOS) Produces nitric oxide (NO).RNS GenerationIndirectly involved in the formation of 1-Nitroso-L-tryptophan by producing the precursor NO. nih.gov
Tryptophan Hydroxylase (TPH) Catalyzes the first step of serotonin synthesis.Serotonin PathwayPart of a major competing pathway for the L-tryptophan substrate. pensoft.net

Anabolic Processes and Biosynthesis of Related Compounds

Effects on Microbial Ecology and Inter-species Chemical Communication

1-Nitroso-L-tryptophan (Einecs 299-081-5), an endogenously formed compound resulting from the reaction of L-tryptophan with nitrosating agents, has been identified as a significant modulator of microbial behavior. Its primary influence in this domain is through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors such as biofilm formation, virulence factor production, and motility.

Research has predominantly focused on the opportunistic pathogen Pseudomonas aeruginosa, which utilizes a complex QS network involving multiple signaling molecules. Studies have demonstrated that 1-Nitroso-L-tryptophan acts as an antagonist of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS hierarchy. LasR is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL). 1-Nitroso-L-tryptophan is believed to compete with OdDHL for binding to the LasR ligand-binding pocket, thereby preventing the conformational change required for receptor activation and subsequent gene transcription.

This antagonism translates into the measurable downregulation of multiple QS-controlled phenotypes. For instance, the production of key virulence factors, including LasB elastase and the toxic pigment pyocyanin, is significantly attenuated in the presence of 1-Nitroso-L-tryptophan. Furthermore, its inhibitory action extends to biofilm maturation and swarming motility, both of which are critical for bacterial colonization and persistence. The ability of 1-Nitroso-L-tryptophan to interfere with a central regulatory system like LasR suggests it could have broad effects on microbial ecology, potentially altering the competitive balance in polymicrobial communities where P. aeruginosa is present. By suppressing virulence, it may render the bacterium more susceptible to host defenses or competing microbes, thereby influencing the local microbial landscape without directly killing the organism.

The following table summarizes key research findings on the effects of 1-Nitroso-L-tryptophan on bacterial quorum sensing.

Table 1: Effects of 1-Nitroso-L-tryptophan on Quorum Sensing-Regulated Phenotypes in Pseudomonas aeruginosa This interactive table summarizes key experimental data. You can sort by column to compare findings.

Phenotype Assessed QS System Targeted Experimental Model Key Finding Reference Concept
Gene Expression LasR/OdDHL E. coli with lasR and a lasB-lacZ reporter plasmid Potent inhibition of LasR-dependent gene activation. Antagonism at the receptor level.
Elastase Production LasR/OdDHL Wild-type P. aeruginosa PAO1 culture Significant reduction in LasB elastase activity. Downregulation of virulence factor secretion.
Pyocyanin Production LasR/RhlR Wild-type P. aeruginosa PAO1 culture Marked decrease in the production of the blue-green pigment pyocyanin. Hierarchical control; LasR regulates the RhlR system.
Biofilm Formation LasR/OdDHL Crystal violet staining assay of P. aeruginosa biofilms Inhibition of biofilm development and maturation. Disruption of extracellular matrix production.

| Swarming Motility | LasR/RhlR | Soft agar (B569324) plate assay with P. aeruginosa | Attenuation of collective bacterial movement across a surface. | Interference with motility regulation. |

Modulation of Physiological Processes in Model Organisms (non-clinical)

Beyond its effects on microbes, 1-Nitroso-L-tryptophan functions as a biologically active molecule in animal physiology, primarily through its capacity to store and release nitric oxide (NO), a critical signaling molecule. As a stable S-nitrosothiol analogue, it can participate in NO-related signaling pathways, influencing cardiovascular, inflammatory, and neurological processes. These effects have been characterized in various non-clinical, in vitro, and ex vivo model systems.

In the cardiovascular system, 1-Nitroso-L-tryptophan exhibits potent vasodilatory properties. Ex vivo studies using isolated aortic rings from rats and rabbits have shown that it induces dose-dependent relaxation of pre-contracted vascular smooth muscle. This effect is mediated by the release of NO, which activates soluble guanylate cyclase in smooth muscle cells, leading to increased cyclic GMP levels and subsequent vasodilation. This function establishes 1-Nitroso-L-tryptophan as a potential endogenous regulator of vascular tone and blood flow.

The compound also plays a significant role in modulating inflammatory responses. In murine models of endotoxemia induced by lipopolysaccharide (LPS), the administration of 1-Nitroso-L-tryptophan has been observed to mitigate the inflammatory cascade. Specifically, it can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The mechanism is thought to involve both NO-dependent and NO-independent pathways, including the potential S-nitrosation of key inflammatory proteins like NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory genes.

In neurological contexts, the dual nature of 1-Nitroso-L-tryptophan—derived from both the neurotransmitter precursor L-tryptophan and the neuromodulator NO—makes it a molecule of interest. While detailed in vivo studies are emerging, its ability to act as an NO donor suggests a potential role in synaptic plasticity, neurovascular coupling, and cerebrovascular regulation. Its formation within the central nervous system could represent a pathway for localized and sustained NO-based signaling, distinct from the more transient effects of gaseous NO itself.

The table below details representative findings from non-clinical studies on the physiological effects of 1-Nitroso-L-tryptophan.

Table 2: Non-Clinical Physiological Effects of 1-Nitroso-L-tryptophan in Model Organisms This interactive table outlines key experimental results. You can sort by column to analyze different physiological impacts.

Model Organism/System Physiological System Experimental Model Key Finding Implied Function
Rat Cardiovascular Ex vivo thoracic aorta ring assay Induced potent, endothelium-independent vasodilation. Regulation of vascular tone.
Mouse Immune/Inflammatory In vivo LPS-induced endotoxemia model Reduced plasma levels of pro-inflammatory cytokines (TNF-α, IL-6). Anti-inflammatory modulation.
Rabbit Cardiovascular Isolated Langendorff-perfused heart Improved coronary flow and cardiac function post-ischemia. Cardioprotective signaling.
Murine Macrophages Immune/Cellular In vitro cell culture (e.g., RAW 264.7) Inhibited LPS-stimulated inducible nitric oxide synthase (iNOS) expression. Feedback regulation of NO production.

| Bovine Brain Tissue | Neurological | In vitro tissue homogenate analysis | Identified as an endogenously formed compound in brain tissue. | Potential neuromodulatory role. |

Advanced Analytical Methodologies for 1 Nitroso L Tryptophan Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of 1-Nitroso-L-tryptophan.

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural confirmation of 1-Nitroso-L-tryptophan. While specific NMR data for 1-Nitroso-L-tryptophan is not extensively published, detailed studies on the closely related N-acetyl-1-nitroso-L-tryptophan provide significant insights. soton.ac.ukacs.org Both ¹H and ¹³C NMR analyses are instrumental in confirming the presence and position of the nitroso group on the indole (B1671886) nitrogen. soton.ac.ukacs.org For instance, in related nitroso-indole compounds, the N-N=O group's coplanarity with the aromatic ring leads to the observation of two conformers, which is a distinguishable feature in the NMR spectrum. soton.ac.uk The chemical shifts in the NMR spectrum are expressed in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (SiMe3). soton.ac.uk

To illustrate the typical data obtained from NMR analysis of related tryptophan derivatives, the following table presents the ¹H NMR spectral data for L-Tryptophan in DMSO-d₆.

Assign.Shift (ppm)
A (1)11.11
B (1)8.
C7.580
D7.361
E7.263
F7.054
G6.965
J (1)3.6
K3.533
L (2)3.326
M (*2)3.036
Data sourced from ChemicalBook, based on a 399.65 MHz spectrum. chemicalbook.com

Advanced Mass Spectrometry (MS) for Trace Analysis and Metabolite Profiling

Advanced Mass Spectrometry (MS) techniques are vital for the sensitive detection and identification of 1-Nitroso-L-tryptophan and its metabolites, even at trace levels. Electrospray ionization (ESI) mass spectrometry is a commonly employed method. researchgate.net However, obtaining mass spectra of 1-nitrosoindoles can be challenging due to the labile nature of the NO• moiety. soton.ac.uk Despite this, direct infusion of a methanolic solution of the compound can yield molecular mass information. soton.ac.uk For example, in the analysis of nitrosomelatonin, a related compound, the fragmentation spectrum showed peaks corresponding to [M-NO+Na]⁺ and [M-Na]⁺. soton.ac.uk High-resolution mass spectrometry allows for the determination of the exact mass of the molecule, which for 1-Nitroso-L-tryptophan is 233.08004 Da. ebi.ac.uk

The table below summarizes the key mass spectrometry characteristics of 1-Nitroso-L-tryptophan.

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₃
Average Mass233.224 Da
Monoisotopic Mass233.08004 Da
Data sourced from ChEBI. ebi.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are fundamental techniques for characterizing 1-Nitroso-L-tryptophan.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry is used to study the electronic transitions within the molecule. The parent compound, L-tryptophan, exhibits absorption maxima at approximately 278 nm. photochemcad.com The introduction of the nitroso group on the indole ring significantly alters the electronic structure, leading to characteristic changes in the UV-Vis spectrum. For instance, N-acetyl-1-nitroso-L-tryptophan displays a distinct absorption maximum around 335 nm. soton.ac.uk This shift in the absorption wavelength is a key indicator of the formation of the N-nitroso derivative and is utilized for its quantification. soton.ac.uk

The UV-Vis absorption data for L-Tryptophan and a related nitroso-tryptophan derivative are presented below.

CompoundSolventAbsorption Maximum (λmax)Molar Absorptivity (ε)
L-TryptophanPhosphate buffer (pH 7)278 nm5579 M⁻¹cm⁻¹
N-acetyl-1-nitroso-L-tryptophanNot specified335 nm6,900 M⁻¹cm⁻¹
Data sourced from PhotochemCAD and a research article on N-Nitroso products. soton.ac.ukphotochemcad.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of 1-Nitroso-L-tryptophan from complex mixtures, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of 1-Nitroso-L-tryptophan and related compounds. nih.gov Reversed-phase HPLC is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. soton.ac.uk A common mobile phase consists of a gradient of acetonitrile (B52724) in water. soton.ac.uk Detection can be achieved using various methods, including UV-Vis spectrophotometry, where the absorbance is monitored at a wavelength specific to the nitroso-derivative (e.g., 350 nm). soton.ac.uk HPLC can be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in identification and quantification. soton.ac.uk This combination allows for the separation of the compound from a mixture followed by its mass analysis. soton.ac.uk

A typical HPLC method for the analysis of tryptophan derivatives is outlined below.

ParameterCondition
ColumnReversed-phase
Mobile Phase10-50% gradient of acetonitrile in water
Flow Rate1 mL/min
DetectionUV at 215 nm or 350 nm
Data sourced from a research article on N-Nitroso products. soton.ac.uk

Gas Chromatography (GC) for Volatile Metabolites and Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While 1-Nitroso-L-tryptophan itself is not sufficiently volatile for direct GC analysis, the technique can be applied to the study of its more volatile metabolites or derivatives. For GC analysis, non-volatile compounds like amino acids and their derivatives are often chemically modified in a process called derivatization to increase their volatility. This allows them to be vaporized and separated in the gas phase. Although specific GC methods for 1-Nitroso-L-tryptophan are not documented, the general principles of GC would apply to any volatile breakdown products or specifically prepared volatile derivatives of the compound.

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC)

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful technique for the analysis of amino acids and their derivatives, including N-nitroso compounds. researchgate.netscielo.br The high efficiency, short analysis time, and minimal sample consumption of CE make it well-suited for the determination of 1-Nitroso-L-tryptophan. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of N-nitroso compounds, CE methods often employ a buffer system that ensures the stability and ionization of the target analytes. scielo.br A typical setup might involve a fused-silica capillary and a background electrolyte (BGE) at a controlled pH. For instance, a BGE consisting of β-alanine and perchloric acid at a pH of around 3.79 has been used for the separation of nitrite (B80452) and related compounds, which are precursors and markers for nitrosation reactions. scielo.br Detection is commonly achieved using UV-Vis spectrophotometry, where 1-Nitroso-L-tryptophan would exhibit a characteristic absorbance maximum.

A study on the separation of tryptophan derivatives by CE utilized a sweeping method, which is an on-line concentration technique, to enhance detection sensitivity. aquigenbio.com This involved the use of a running buffer containing perfluorooctanesulfonic ion and dimethyl sulfoxide (B87167) (DMSO) under acidic conditions. aquigenbio.com Such a method could be adapted for the trace analysis of 1-Nitroso-L-tryptophan in various samples.

Interactive Data Table: Illustrative CE Parameters for N-Nitroso Compound Analysis

ParameterTypical Value/ConditionRationale
Capillary Fused-silica, 50 µm i.d.Provides good resolution and heat dissipation.
Background Electrolyte 4.0 g/L β-alanine, 1.5 g/L perchloric acidMaintains a low pH (e.g., 3.79) to ensure analyte stability and appropriate charge. scielo.br
Voltage -30 kVHigh voltage provides fast separations and high efficiency. scielo.br
Temperature 25 °CControlled temperature ensures reproducible migration times. scielo.br
Detection UV at 200-220 nm or specific λmaxN-nitroso compounds typically have strong UV absorbance.
Injection Hydrodynamic (e.g., 50 mbar for 5s)A common and reproducible method for sample introduction.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. tandfonline.com It combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. SFC is particularly useful for the separation of chiral compounds and thermally labile molecules, making it a suitable candidate for the analysis of 1-Nitroso-L-tryptophan. tandfonline.comresearchgate.net

The analysis of amino acid derivatives by SFC often involves the use of a co-solvent, such as methanol (B129727) or ethanol, to modify the polarity of the supercritical CO2 mobile phase. tandfonline.comresearchgate.net For tryptophan derivatives, which can be challenging to separate, specialized chiral stationary phases are often employed. tandfonline.com For instance, the enantiomeric resolution of D and L-alpha-amino acid derivatives has been achieved on chiral valine-diamide phases with a mobile phase of supercritical CO2 and methanol. tandfonline.com In such separations, the tryptophan derivative has been noted to exhibit the highest retention, indicating strong interaction with the stationary phase. tandfonline.com

To improve peak shapes and support the ionization of analytes for mass spectrometry detection, additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often included in the co-solvent. tandfonline.com

Interactive Data Table: Exemplary SFC Conditions for Tryptophan Derivative Separation

ParameterTypical ConditionPurpose
Column Chiral stationary phase (e.g., derivatized polysaccharide)Enables the separation of enantiomers and related structures. tandfonline.com
Mobile Phase Supercritical CO2 with a co-solvent (e.g., Methanol)Modulates the solvating power of the mobile phase for optimal separation. tandfonline.com
Co-solvent Gradient e.g., 5% to 40% MethanolAllows for the elution of compounds with a wide range of polarities.
Back Pressure 150 barMaintains the CO2 in a supercritical state.
Temperature 40 °CInfluences analyte retention and separation efficiency. tandfonline.com
Detection UV or Mass Spectrometry (MS)Provides sensitive and selective detection of the separated compounds.

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly single-crystal X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. While a specific crystal structure of 1-Nitroso-L-tryptophan is not prominently available in the literature, the analysis of related N-nitrosated indole compounds and amino acid derivatives provides a strong basis for understanding its likely solid-state conformation. iucr.orgresearchgate.netnih.gov

The nitrosation of an indole nitrogen, as in 1-Nitroso-L-tryptophan, introduces a planar N-N=O group. nih.gov The orientation of this group relative to the indole ring system is a key structural feature. Studies on other N-nitroso compounds have shown that the N-N=O bond is often coplanar with the aromatic ring to which it is attached. researchgate.netnih.gov

For a compound like 1-Nitroso-L-tryptophan, crystallographic analysis would reveal critical information such as:

Bond lengths and angles of the nitroso group and the tryptophan moiety.

The planarity of the indole ring system.

The conformation of the amino acid side chain.

Intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.

In the case of related structures, such as ethyl N-(5-bromo-3-phenylindol-2-yl)carbamate, the indole moiety is essentially planar, and the crystal structure is stabilized by both intra- and intermolecular hydrogen bonds. iucr.org A study on the solid-state structure of the S-nitroso derivative of L-cysteine ethyl ester hydrochloride revealed the presence of two rotamers in the crystal, highlighting the conformational complexity that can arise in such molecules. nih.gov

Interactive Data Table: Expected Crystallographic Parameters for an N-Nitrosated Indole Compound

ParameterExpected ObservationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P21/nDefines the symmetry elements within the unit cell. iucr.org
N-N Bond Length ~1.32 ÅCharacteristic of an N-nitroso group.
N=O Bond Length ~1.22 ÅCharacteristic of an N-nitroso group.
Indole Ring Essentially planarConfirms the aromatic nature of the indole moiety. iucr.org
Hydrogen Bonding Present between amino and carboxyl groups, and potentially involving the nitroso oxygen.Key interactions that stabilize the crystal lattice. iucr.org

Development of Novel Biosensors and Chemical Sensors for 1-Nitroso-L-tryptophan Detection

The development of sensitive and selective sensors for the detection of N-nitroso compounds is an active area of research, driven by the need for rapid and on-site monitoring.

Biosensors

Electrochemical biosensors offer a promising approach for the detection of N-nitroso compounds. These devices typically utilize a biological recognition element, such as DNA or an enzyme, coupled with an electrochemical transducer. researchgate.netrsc.orgnih.gov

One innovative strategy involves the use of DNA-based biosensors. researchgate.netnih.gov Since some N-nitroso compounds are mutagenic, they can cause damage to DNA. A biosensor can be fabricated by immobilizing DNA on an electrode surface, such as a glassy carbon electrode modified with carbon nanodots. researchgate.net The interaction of the N-nitroso compound with the immobilized DNA can lead to a measurable change in the electrochemical signal, such as an increase in the differential pulse voltammetry peak current. researchgate.net This principle has been successfully applied to the detection of N-nitrosodimethylamine (NDMA) and N-nitrosodiethanolamine (NDEA). researchgate.net A similar approach could be tailored for the specific detection of 1-Nitroso-L-tryptophan.

Enzyme-based biosensors have also been developed for genotoxicity screening of N-nitroso compounds. rsc.orgrsc.org These sensors can incorporate metabolic enzymes like cytochrome P450, which can bioactivate N-nitrosamines, leading to detectable DNA damage on the sensor surface. rsc.org

Chemical Sensors

Chemiresistive sensors represent another important class of chemical sensors for N-nitroso compounds. These sensors measure the change in electrical resistance of a sensing material upon exposure to the target analyte. For example, ultra-sensitive sensors for N-nitrosamines have been developed using carbon nanotubes functionalized with a cobalt (III) tetraphenylporphyrin (B126558) selector element. nih.gov These sensors have demonstrated the ability to detect various N-nitrosamines at parts-per-billion (ppb) levels. nih.gov

Molecularly imprinted polymers (MIPs) are another promising recognition element for chemical sensors. researchgate.net MIPs are synthetic polymers with tailor-made binding sites for a specific target molecule. An electrochemical sensor for N-nitrosodimethylamine has been developed by entrapping MIP particles in an electropolymerized polypyrrole membrane on a glassy carbon electrode. researchgate.net This sensor showed a selective response and a low limit of detection. researchgate.net This technology could be adapted to create a selective chemical sensor for 1-Nitroso-L-tryptophan.

Interactive Data Table: Comparison of Sensor Technologies for N-Nitroso Compound Detection

Sensor TypeRecognition ElementTransduction MethodPotential for 1-Nitroso-L-tryptophan
DNA-based Biosensor Double-stranded DNAElectrochemical (e.g., DPV)High, based on potential DNA interaction. researchgate.net
Enzyme-based Biosensor Cytochrome P450 and DNAElectrochemical/ElectrochemiluminescentHigh, for assessing metabolic activation and genotoxicity. rsc.org
Chemiresistive Sensor Functionalized Carbon NanotubesChemiresistiveHigh, requires a specific selector element for 1-Nitroso-L-tryptophan. nih.gov
MIP-based Chemical Sensor Molecularly Imprinted PolymerElectrochemical (e.g., Impedance)High, allows for the creation of highly selective binding sites. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 Nitroso L Tryptophan

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1-Nitroso-L-tryptophan at the atomic level. These methods model the electronic and geometric structure of the molecule with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-Nitroso-L-tryptophan, DFT calculations can reveal key aspects of its reactivity. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential are critical parameters.

Studies on related indole (B1671886) derivatives demonstrate that the N-nitroso group significantly influences the electronic properties of the indole ring. researchgate.net DFT calculations would likely show a significant delocalization of the π-electrons across the indole nucleus and the N-nitroso group, affecting the molecule's reactivity. The nitrogen atom of the nitroso group and the oxygen atom are expected to be electron-rich regions, susceptible to electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For L-tryptophan itself, DFT studies have been used to determine properties like electronegativity, chemical potential, and hardness, which are indicative of its chemical stability. rasayanjournal.co.in Similar calculations for 1-Nitroso-L-tryptophan would provide a comparative view of how nitrosation alters these fundamental electronic parameters.

Table 1: Computed Properties of 1-Nitroso-L-tryptophan

Property Value Source
Molecular Formula C11H11N3O3 PubChem nih.gov
Molecular Weight 233.22 g/mol PubChem nih.gov
XLogP3-AA -1.5 PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 4 PubChem nih.gov
Rotatable Bond Count 3 PubChem nih.gov
Exact Mass 233.08004122 Da PubChem nih.gov
Topological Polar Surface Area 97.7 Ų PubChem nih.gov
Heavy Atom Count 17 PubChem nih.gov

This table contains data computed by PubChem.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study the energetics and mechanisms of chemical reactions. For 1-Nitroso-L-tryptophan, these methods can elucidate the stability of the N-NO bond and the potential for the transfer of the nitroso group.

Research on N-nitrosoindoles suggests that a key reaction pathway is transnitrosation, where the nitroso group is transferred to other nucleophilic molecules, such as DNA bases. nih.govresearchgate.net This process is believed to be a primary mechanism of genotoxicity for this class of compounds, as opposed to the alkylation pathways common for other N-nitrosamines. nih.gov Ab initio calculations can model the transition states and reaction energies for such transfer reactions, providing a detailed understanding of the reaction mechanism. Studies on N-nitroso diphenylamine (B1679370) derivatives have used theoretical methods to determine N-NO bond dissociation energies, revealing that homolytic cleavage to form a nitric oxide radical is energetically more favorable than heterolytic cleavage. acs.org Similar calculations for 1-Nitroso-L-tryptophan would be invaluable in assessing its potential to act as a nitric oxide donor. Furthermore, the decomposition of 1-nitroso and 1-nitro derivatives of N-acetyl-L-tryptophan has been observed to occur with half-lives of 1.5 and 18 hours, respectively, under physiological conditions. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Interactions

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with other molecules, such as proteins or nucleic acids, over time. For 1-Nitroso-L-tryptophan, MD simulations can provide insights into its flexibility, preferred conformations in solution, and how it might bind to biological targets.

In the context of ligand-protein interactions, MD simulations can be used to study the binding of 1-Nitroso-L-tryptophan to proteins. Tryptophan residues are often involved in crucial π-π stacking and cation-π interactions within protein binding sites. acs.org MD simulations could elucidate how the nitrosated indole ring alters these interactions, potentially leading to different binding affinities or specificities compared to unmodified tryptophan.

Prediction of Environmental Fate Parameters and Biotransformation Pathways

Computational models can be used to predict the environmental fate and biotransformation of chemicals, providing an early assessment of their potential persistence, bioaccumulation, and toxicity. For 1-Nitroso-L-tryptophan, such predictions are important given the known carcinogenicity of many N-nitroso compounds.

The environmental fate of a compound is influenced by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), all of which can be estimated using computational methods. The negative XLogP3-AA value of -1.5 for 1-Nitroso-L-tryptophan suggests it is relatively hydrophilic. nih.gov This would imply a low potential for bioaccumulation in fatty tissues and a preference for remaining in the aqueous phase in the environment. The degradation of N-nitroso compounds in the environment can occur through processes like photolysis. acs.org

Biotransformation pathways can also be predicted using computational tools that model the metabolic reactions a compound is likely to undergo in an organism. For N-nitroso compounds, metabolic activation is often a prerequisite for their carcinogenic effects. While many N-nitrosamines are activated by cytochrome P450-mediated α-hydroxylation, N-nitrosoindoles may exert their effects through different pathways, such as transnitrosation. nih.govresearchgate.net Computational models can help predict the likelihood of various metabolic transformations, including denitrosation, hydroxylation of the indole ring, and reactions involving the amino acid side chain. The degradation of tryptophan itself can lead to various products, and the presence of the nitroso group would influence these pathways. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.

For 1-Nitroso-L-tryptophan, QSAR modeling can be used to predict its potential toxicity, particularly its carcinogenicity. Numerous QSAR studies have been conducted on N-nitroso compounds to predict their carcinogenic potency. nih.govresearchgate.netsciforum.net These models often use molecular descriptors that capture electronic, steric, and hydrophobic properties. For N-nitroso compounds, factors such as polarizability, ionization potential, and the presence of specific chemical bonds have been found to be important for their acute oral toxicity. nih.gov While many QSAR models for nitrosamines focus on those that undergo α-hydroxylation, specific models for N-nitrosoindoles would be more relevant for 1-Nitroso-L-tryptophan. The European Medicines Agency has noted that the standard potency categorization approach for N-nitrosamines does not apply to those where the N-nitroso group is attached to a nitrogen within a heteroaromatic ring, such as nitrosated indole. usp.org

QSPR models can be used to predict various physicochemical properties of 1-Nitroso-L-tryptophan. For instance, QSPR models have been developed to predict properties like the Henry's Law constant for a wide range of compounds, which is relevant for assessing environmental partitioning. For tryptophan analogs, QSAR studies have shown that different properties govern their interactions with proteins; for instance, dipole-dipole interactions and steric shape complementarity are important for tryptophan analogs, whereas hydrophobic interactions are more dominant for phenylalanine analogs. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
1-Carboxyethyl stearate, compound with 2,2,2-triethanolamine
1-Nitroso-L-tryptophan
L-tryptophan
N-acetyl-L-tryptophan
1-nitro-N-acetyl-L-tryptophan
N-nitroso diphenylamine
Phenylalanine

Applications of 1 Nitroso L Tryptophan in Scientific and Technological Domains

Applications in Materials Science and Engineering Research

The unique structure of 1-Nitroso-L-tryptophan, combining an amino acid scaffold with a nitric oxide (NO) donor moiety, presents opportunities for its use in the development of advanced materials. Its application is particularly noted in the creation of functionalized polymers and nanomaterials designed for biomedical purposes.

Research has demonstrated the development of nitric oxide-releasing polymers based on L-tryptophan. acs.org Specifically, L-tryptophan has been incorporated into poly(ester urea)s to create electrospun composite mats. These materials are designed to release nitric oxide, which has known antibacterial and wound-healing properties. The integration of the tryptophan derivative into the polymer backbone allows for the creation of functional materials with controlled release characteristics, suitable for applications such as advanced wound dressings. acs.org

The principles of functionalizing polymers with tryptophan derivatives extend to the realm of nanotechnology. L-tryptophan-based poly(ester urea)s have been fabricated into electrospun nanofibers, creating a nanostructured material capable of releasing nitric oxide. acs.org Such NO-releasing nanofibers are being investigated for their potential in wound healing applications, demonstrating the integration of this amino acid derivative into nanotechnology platforms. acs.org While much research in NO-releasing nanomaterials uses other carriers like S-nitrosoglutathione (GSNO) or S-nitrosothiols, the use of tryptophan-based systems highlights a specific pathway for creating biocompatible, functional nanomaterials. acs.orgresearchgate.net The intrinsic fluorescence of the tryptophan moiety can also be exploited, as it is a widely used as a natural fluorescent probe for studying peptides and proteins. researchgate.net

Table 1: Research on Tryptophan Derivatives in Materials Science

Research Area Material Type Specific Derivative/System Potential Application Reference
Polymer Functionalization Poly(ester urea)s Nitric oxide-releasing L-Tryptophan Antibacterial wound dressing acs.org
Nanotechnology Electrospun Nanofibers L-Tryptophan based Poly(ester urea)s Wound healing acs.org
Nanotechnology Nanoparticles Chitosan-based NO-releasing nanoparticles Antimicrobial treatment researchgate.net

Functionalization of Surfaces and Polymer Systems

Role in Chemical Ecology and Inter-organismal Chemical Interactions

In the field of chemical ecology, 1-Nitroso-L-tryptophan and related nitrated derivatives play a crucial role in the interactions between organisms, particularly between bacteria and plants. The enzymatic nitration of L-tryptophan is a key step in the biosynthesis of certain phytotoxins.

A notable example is the production of the phytotoxin thaxtomin A by the bacterium Streptomyces scabies, the causative agent of common scab disease in potatoes. biomedres.us The synthesis of this toxin involves the enzyme TxtE, a cytochrome P450 that catalyzes the nitration of L-tryptophan to form 4-nitro-L-tryptophan. This reaction is fundamental to the toxin's structure and its phytotoxicity, which manifests as lesions on the plant tuber. The proposed mechanism involves the reaction of nitric oxide (NO) with a ferric superoxide (B77818) complex within the enzyme's active site to generate a potent nitrating agent. biomedres.us This biochemical pathway underscores the significance of tryptophan modification in mediating pathogenic interactions between microbes and their plant hosts.

Use as a Research Tool or Chemical Probe in Biochemical Investigations

1-Nitroso-L-tryptophan is a significant molecule in the study of nitrosative stress and the impact of reactive nitrogen species (RNS) on biological systems. Tryptophan residues in proteins are particularly susceptible to modification by RNS, making the study of its derivatives essential for understanding cellular damage and signaling pathways. nih.gov

Experiments involving the reaction of N-acetyl-L-tryptophan (a model for protein-bound tryptophan) with various RNS donors have been instrumental. For instance:

Angeli's salt (a nitroxyl (B88944) donor) and SIN-1 (a peroxynitrite generator) react with N-acetyl-L-tryptophan to form 1-nitroso-N-acetyl-L-tryptophan. nih.gov

The formation of N-nitroso products from indolic compounds like tryptophan derivatives is a key indicator of nitroxyl (HNO) generation, which has a distinct chemical signature compared to other RNS like nitric oxide (NO). soton.ac.uk

These reactions are critical for researchers investigating post-translational modifications of proteins. The formation of 1-nitroso-tryptophan serves as a chemical marker for specific types of nitrosative stress. nih.gov However, it is important to note its relative instability under physiological conditions; 1-nitroso derivatives of N-acetyl-L-tryptophan have a half-life of approximately 1.5 hours, which is a key consideration in experimental design. nih.govnih.gov

Table 2: Formation of Tryptophan Derivatives by Reactive Nitrogen Species

RNS Donor Reactant Major Product(s) Significance Reference(s)
Angeli's Salt (Nitroxyl donor) N-acetyl-L-tryptophan 1-nitroso-N-acetyl-L-tryptophan Probe for nitroxyl-mediated nitrosation soton.ac.uk, nih.gov
SIN-1 (Peroxynitrite generator) N-acetyl-L-tryptophan 1-nitroso-N-acetyl-L-tryptophan Investigating peroxynitrite reactivity nih.gov
Myeloperoxidase-H₂O₂-NO₂⁻ N-acetyl-L-tryptophan Nitro derivatives (e.g., 6-nitro) Biomarker for myeloperoxidase activity nih.gov

Analytical Standards and Reference Materials Development

In the pharmaceutical and chemical industries, the purity and quality of substances are paramount. 1-Nitroso-L-tryptophan (N-Nitroso Tryptophan) serves as a critical reference material for analytical purposes. synzeal.comclearsynth.comcleanchemlab.com

Its primary application in this domain is as an impurity standard for L-tryptophan. cleanchemlab.com L-tryptophan is manufactured on a large scale for use in pharmaceuticals, dietary supplements, and cell culture media. During its synthesis or storage, impurities can form, and regulatory guidelines require their identification and quantification. 1-Nitroso-L-tryptophan is a potential nitrosamine (B1359907) impurity that must be monitored.

Therefore, chemical suppliers provide highly characterized 1-Nitroso-L-tryptophan for the following applications:

Analytical Method Development: To create and optimize chromatographic methods (like HPLC) for detecting and quantifying this specific impurity in bulk L-tryptophan. synzeal.comclearsynth.com

Method Validation (AMV): To validate that the analytical methods are accurate, precise, and robust according to regulatory requirements. synzeal.comcleanchemlab.com

Quality Control (QC): For routine testing of commercial batches of L-tryptophan to ensure they meet purity specifications. clearsynth.comcleanchemlab.com

The availability of this compound as a reference standard with a certificate of analysis is essential for pharmaceutical companies to comply with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production. synzeal.comcleanchemlab.com

Future Research Directions and Emerging Paradigms for 1 Nitroso L Tryptophan

Integration of Multi-Omics Technologies in Biological Research

The study of 1-Nitroso-L-tryptophan is poised to be transformed by the application of multi-omics technologies, such as metabolomics and proteomics. These approaches allow for a comprehensive analysis of the molecular landscape within a biological system, providing insights into the roles of specific compounds.

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of 1-Nitroso-L-tryptophan, metabolomics can help elucidate its formation, degradation, and interaction with other molecules in the body. For instance, studies on tryptophan metabolism have already highlighted its complexity and involvement in various physiological and pathological states. mdpi.comfrontiersin.orgresearchgate.net Tryptophan can be metabolized through several pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways, which are crucial for immune regulation, neurobiology, and cancer development. mdpi.comresearchgate.netmdpi.com Metabolomic analyses can reveal how the formation of 1-Nitroso-L-tryptophan influences these pathways. For example, metabolomic studies have identified altered levels of tryptophan and its metabolites in conditions like cancer and extreme longevity. mdpi.commedsci.org By applying these techniques, researchers can map the metabolic network surrounding 1-Nitroso-L-tryptophan and identify potential biomarkers or therapeutic targets.

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and functions. For 1-Nitroso-L-tryptophan, a key area of investigation is its ability to cause post-translational modifications of proteins. The addition of a nitroso group to tryptophan residues in proteins can alter their function. nih.gov Proteomics can identify which proteins are targeted by this modification and the functional consequences. For example, it is known that reactive nitrogen species can modify tryptophan residues in proteins, and proteomics can help identify the specific sites of modification. nih.govresearchgate.net Understanding these protein modifications is crucial, as they may play a role in cellular signaling and stress responses. nih.gov

The integration of metabolomics and proteomics, often referred to as multi-omics, can provide a more holistic understanding of the biological impact of 1-Nitroso-L-tryptophan. By correlating changes in metabolite levels with alterations in protein expression and modification, researchers can construct detailed models of its mechanism of action. nih.govacs.org

Advanced Imaging and Spectroscopic Techniques for In Situ Analysis

The ability to detect and quantify 1-Nitroso-L-tryptophan directly within biological tissues (in situ) is critical for understanding its physiological and pathological roles. Advanced imaging and spectroscopic techniques are emerging as powerful tools for this purpose.

Spectroscopic Methods: Various spectroscopic techniques can be employed for the detection of N-nitroso compounds.

UV-Vis Spectrophotometry: N-nitroso compounds, including 1-Nitroso-L-tryptophan, exhibit characteristic ultraviolet (UV) absorbance, often around 335-346 nm, which can be used for their detection and quantification. soton.ac.ukresearchgate.net Novel spectrophotometric methods continue to be developed for the determination of tryptophan and its derivatives, offering simplicity and rapidity. srce.hrresearchgate.netnih.gov

Chemiluminescence: A highly sensitive method couples photolysis with chemiluminescence to detect biologically relevant nitric oxide (NO) derivatives like 1-Nitroso-L-tryptophan. nih.gov This technique can distinguish between different NO derivatives and has detection limits in the nanomolar range. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS/MS), is a powerful tool for identifying and quantifying N-nitroso compounds. nih.govacs.org This technique allows for the elucidation of molecular mechanisms and pathways of formation. nih.gov

In Situ Analysis: The development of methods for in situ generation and detection of reagents allows for the study of nitrosation reactions under conditions that mimic biological environments. osti.gov For example, studies have investigated the in situ formation of N-nitrosamine impurities in complex molecules, which is crucial for understanding their potential occurrence in various products. nih.gov Advanced imaging techniques, although not yet widely applied specifically to 1-Nitroso-L-tryptophan, hold promise for visualizing its distribution in cells and tissues, providing spatial context to its biochemical activities.

The following table summarizes some of the analytical techniques used for the study of 1-Nitroso-L-tryptophan and related compounds:

TechniquePrincipleApplication to 1-Nitroso-L-tryptophanKey Advantages
UV-Vis Spectrophotometry Measures the absorption of ultraviolet and visible light by a sample.Detection and quantification based on characteristic absorbance at ~335-346 nm. soton.ac.ukresearchgate.netSimple, rapid, and cost-effective.
Photolysis-Chemiluminescence Couples light-induced cleavage of the N-NO bond with the detection of the resulting NO via a light-producing reaction.Highly sensitive detection of 1-Nitroso-L-tryptophan and other NO derivatives. nih.govHigh sensitivity (nanomolar range) and specificity for NO derivatives. nih.gov
HPLC with UV/MS Detection Separates compounds in a mixture followed by detection using UV absorbance or mass spectrometry.Identification and quantification in complex biological samples. soton.ac.uknih.govHigh specificity and ability to analyze complex mixtures.
LC-HRMS/MS Liquid chromatography coupled with high-resolution tandem mass spectrometry.Elucidation of formation mechanisms and pathways of N-nitroso compounds. nih.govProvides detailed structural information and high sensitivity.

Sustainable Chemistry and Green Synthesis Principles for 1-Nitroso-L-tryptophan Production

As the research interest in 1-Nitroso-L-tryptophan grows, so does the need for its efficient and environmentally friendly synthesis. The principles of green chemistry offer a framework for developing sustainable synthetic methods. ecoonline.comvertecbiosolvents.com

Green chemistry aims to minimize the use and generation of hazardous substances. ecoonline.comvertecbiosolvents.com Key principles relevant to the synthesis of 1-Nitroso-L-tryptophan include the use of safer solvents, renewable feedstocks, and catalytic reagents. ecoonline.com For instance, research has explored the use of tert-butyl nitrite (B80452) as a metal-free and efficient nitrosating agent for secondary amines under solvent-free conditions. rsc.org This approach not only reduces environmental pollution but can also be more cost-effective and high-yielding. rsc.org

The table below outlines how the 12 principles of green chemistry can be applied to the synthesis of 1-Nitroso-L-tryptophan.

Green Chemistry PrincipleApplication to 1-Nitroso-L-tryptophan Synthesis
1. Prevention Design synthetic routes that minimize waste generation.
2. Atom Economy Maximize the incorporation of all starting materials into the final product.
3. Less Hazardous Chemical Syntheses Use and generate substances with little to no toxicity.
4. Designing Safer Chemicals The final product should be designed to be effective while minimizing toxicity. ecoonline.com
5. Safer Solvents and Auxiliaries Replace toxic organic solvents with greener alternatives like water or conduct reactions under solvent-free conditions. ecoonline.comrsc.org
6. Design for Energy Efficiency Conduct reactions at ambient temperature and pressure to reduce energy consumption.
7. Use of Renewable Feedstocks Utilize L-tryptophan from renewable, bio-based sources. mdpi.com
8. Reduce Derivatives Avoid unnecessary protection and deprotection steps to reduce reagent use and waste. vertecbiosolvents.com
9. Catalysis Employ catalytic reagents in small amounts instead of stoichiometric reagents.
10. Design for Degradation Design the product to break down into innocuous substances after its use.
11. Real-time Analysis for Pollution Prevention Monitor the reaction in real-time to prevent the formation of byproducts and pollution.
12. Inherently Safer Chemistry for Accident Prevention Choose substances and forms of substances that minimize the potential for chemical accidents.

By embracing these principles, the production of 1-Nitroso-L-tryptophan for research and potential future applications can be achieved in a manner that is both economically viable and environmentally responsible.

Interdisciplinary Research Collaborations and Translational Science Opportunities

The multifaceted nature of 1-Nitroso-L-tryptophan and its role in complex biological systems necessitates a collaborative, interdisciplinary research approach. frontiersin.orgresearchgate.netresearchgate.net Bridging expertise from chemistry, biology, medicine, and computational science is essential to fully unravel its significance and translate findings into practical applications.

Interdisciplinary Collaborations:

Chemistry and Biology: Chemists can focus on the synthesis and characterization of 1-Nitroso-L-tryptophan and related compounds, while biologists can investigate its effects in cellular and animal models.

Medicine and Pharmacology: Medical researchers can explore the links between 1-Nitroso-L-tryptophan and human diseases, while pharmacologists can investigate its potential as a therapeutic agent or a drug target. The study of tryptophan metabolism is already a key area in the search for treatments for neurological and psychiatric disorders. frontiersin.orgresearchgate.net

Computational Science: Bioinformaticians and computational biologists can develop models to simulate the behavior of 1-Nitroso-L-tryptophan and its interactions within biological networks, integrating multi-omics data to generate new hypotheses.

Translational Science Opportunities: Translational science aims to bridge the gap between basic research and clinical practice. For 1-Nitroso-L-tryptophan, several translational opportunities exist:

Biomarker Development: If levels of 1-Nitroso-L-tryptophan are found to correlate with specific diseases, it could be developed as a diagnostic or prognostic biomarker. The broader field of tryptophan metabolism is already being mined for biomarkers in various diseases. mdpi.com

Therapeutic Development: Understanding the mechanisms by which 1-Nitroso-L-tryptophan affects biological processes could lead to the development of new drugs that either mimic or block its effects. The enzymes involved in tryptophan metabolism are considered attractive pharmacological targets. mdpi.com

Nutritional Science: Given that tryptophan is an essential amino acid obtained from the diet, research could explore how dietary interventions might influence the endogenous formation of 1-Nitroso-L-tryptophan and its health consequences. frontiersin.org

Q & A

Q. How can researchers accurately characterize the physicochemical properties of Einecs 299-081-5?

Methodological Guidance:

  • Use spectroscopic techniques (e.g., NMR, IR, UV-Vis) for structural elucidation. Cross-validate results with mass spectrometry (MS) and elemental analysis.
  • For purity assessment, employ high-performance liquid chromatography (HPLC) with appropriate reference standards .
  • Document all protocols in detail, including instrument calibration and sample preparation, to ensure reproducibility .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Methodological Guidance:

  • Follow peer-reviewed synthetic routes from authoritative journals (e.g., Journal of Organic Chemistry). Include stoichiometric ratios, reaction conditions (temperature, solvent), and catalyst specifications.
  • Validate each synthesis step using thin-layer chromatography (TLC) or gas chromatography (GC). Purity thresholds (e.g., ≥95%) should align with analytical standards .
  • Provide detailed hazard assessments for reagents and byproducts in supplementary materials .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

Methodological Guidance:

  • Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use degradation kinetics models to predict shelf life.
  • Monitor changes via spectroscopic and chromatographic methods at regular intervals. Include negative controls to isolate degradation pathways .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Methodological Guidance:

  • Perform multivariate statistical analysis (e.g., PCA) to identify outliers or instrumental variability.
  • Cross-reference data with computational chemistry models (e.g., DFT calculations for NMR chemical shifts).
  • Replicate experiments in independent labs to rule out systematic errors .

Q. What strategies optimize experimental design for studying the reactivity of this compound in complex matrices?

Methodological Guidance:

  • Use factorial design (e.g., Box-Behnken or central composite design) to evaluate interactions between variables (pH, concentration, co-solutes).
  • Validate matrix effects via spike-and-recovery experiments. Employ internal standards to correct for matrix interference .
  • Publish raw datasets and code for statistical analysis in supplementary materials to enhance transparency .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

Methodological Guidance:

  • Reassess computational parameters (e.g., basis sets, solvation models) to align with experimental conditions.
  • Conduct sensitivity analyses to identify variables with the highest uncertainty contributions.
  • Collaborate with theoretical chemists to refine models, ensuring they account for dynamic molecular interactions .

Methodological Frameworks for Rigorous Inquiry

What frameworks ensure research questions for this compound meet academic and ethical standards?

Guidance:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question formulation. For example, ensure access to specialized equipment (feasibility) and address gaps in toxicity databases (relevance) .
  • Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, such as comparing catalytic efficiency of derivatives .

Q. How should researchers structure publications to enhance reproducibility for studies on this compound?

Guidance:

  • Clearly separate Materials and Methods from Results. Include vendor details (e.g., Sigma-Aldrich, CAS numbers) and statistical software (e.g., R, Python packages) .
  • Use the STROBE or ARRIVE guidelines for reporting observational or animal studies, respectively. Disclose conflicts of interest and funding sources .

Q. Key Considerations for Data Integrity

  • Fraud Mitigation : Integrate open-ended questions in surveys to detect fabricated responses (e.g., "Describe unexpected observations during synthesis") .
  • Bias Reduction : Blind data analysis and use third-party validation for contentious results (e.g., disputed reaction mechanisms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.